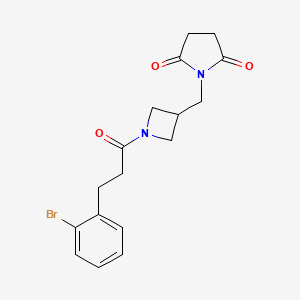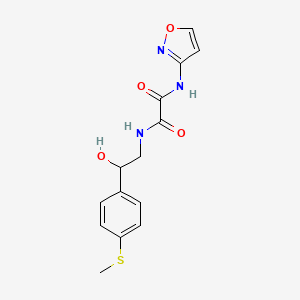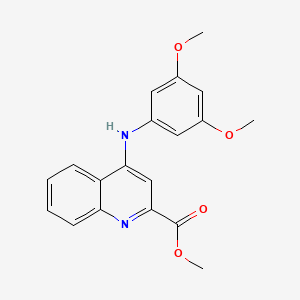
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This sulfonamide derivative is synthesized using a specific method and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate:
Anticancer Research
Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has shown potential as an anticancer agent. Its quinoline structure is known for interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division. This makes it a promising candidate for developing new chemotherapy drugs .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. The quinoline core is effective against a variety of bacterial and fungal pathogens. Research has demonstrated its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a potential candidate for new antibiotics .
Antimalarial Applications
Quinoline derivatives, including methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate, have been extensively researched for their antimalarial properties. These compounds can interfere with the heme detoxification process in Plasmodium parasites, which cause malaria. This makes them valuable in the development of new antimalarial drugs .
Photodynamic Therapy
In photodynamic therapy (PDT), compounds like methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate are used as photosensitizers. When exposed to specific wavelengths of light, these compounds produce reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized cancers and infections .
Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe in biological imaging. Its ability to bind to specific biomolecules and emit fluorescence under certain conditions makes it useful for tracking cellular processes and diagnosing diseases at the molecular level .
Enzyme Inhibition Studies
Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of various enzymes, inhibiting their activity. This property is valuable in studying enzyme functions and developing enzyme-targeted therapies .
Neuroprotective Agents
Research has indicated that quinoline derivatives may have neuroprotective effects. Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has been studied for its potential to protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for inflammatory diseases .
These applications highlight the versatility and potential of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which is a critical step in the synthesis of many organic compounds .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. For instance, it could be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals .
Result of Action
Similar compounds have been known to exhibit various biological activities, which could potentially lead to therapeutic applications .
Propiedades
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYMRMNKLNXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

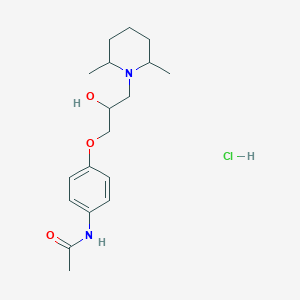
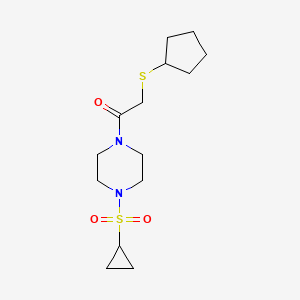
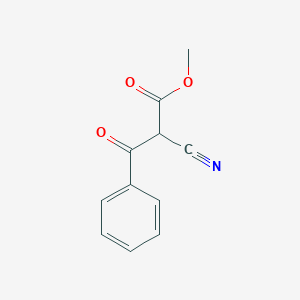
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
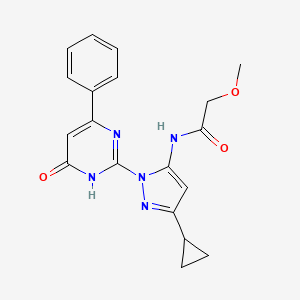
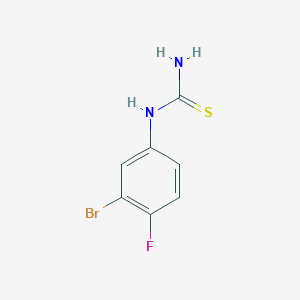
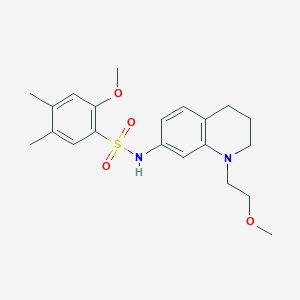
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
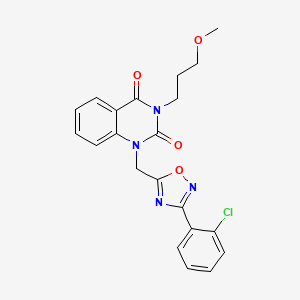
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
